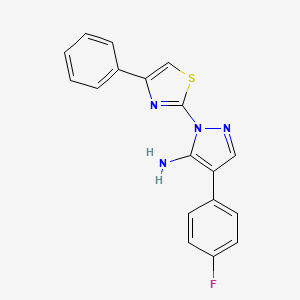

4-(4-fluorophenyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

4-(4-fluorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN4S/c19-14-8-6-12(7-9-14)15-10-21-23(17(15)20)18-22-16(11-24-18)13-4-2-1-3-5-13/h1-11H,20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZORJNLMDFHEHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)N3C(=C(C=N3)C4=CC=C(C=C4)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the thiazole ring: This can be achieved through the reaction of a suitable thiourea derivative with a haloketone.

Synthesis of the pyrazole ring: This involves the condensation of a hydrazine derivative with a 1,3-diketone.

Coupling reactions: The final step involves coupling the thiazole and pyrazole rings with the appropriate fluorophenyl and phenyl groups under specific conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes.

Medicine: As a potential therapeutic agent for various diseases.

Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Regioisomeric Effects

A regioisomeric switch (e.g., exchanging substituent positions on the pyrazole ring) drastically alters biological activity. For instance:

- 3-(4-Fluorophenyl)-4-(pyridin-4-yl)-1H-pyrazol-5-amine : Inhibits p38α MAP kinase.

- 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine : Loses p38α activity but gains inhibition of tumor-associated kinases (e.g., VEGFR2, EGFR) .

This demonstrates that positional isomerism can redirect selectivity toward distinct therapeutic targets.

Crystallographic and Conformational Analysis

- Isostructural Halogen Derivatives: Compounds with Cl (4) and Br (5) at the 4-phenyl position exhibit identical crystal packing (triclinic, P̄1 symmetry) but slight conformational differences in halogen orientation, suggesting minor effects on solubility and bioavailability .

- Planarity and Binding : The target compound’s thiazole ring and pyrazole core are near-planar, a feature shared with analogues like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, which facilitates binding to kinase ATP pockets .

Biological Activity

4-(4-fluorophenyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine, a compound with the molecular formula C18H13FN4S, has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound features a pyrazole ring linked to a thiazole moiety and a fluorobenzene substituent. The structural conformation is crucial for its biological activity, influencing interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds containing thiazole and pyrazole motifs exhibit significant anticancer properties. For instance, derivatives of thiazolidin-4-one have shown anti-proliferative effects against various cancer cell lines. The incorporation of the 4-fluorophenyl group enhances the lipophilicity and overall potency of the molecule against cancer cells by improving cellular uptake and target affinity .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Thiazolidin-4-one Derivative | MCF-7 (Breast Cancer) | 10.5 | Inhibition of cell proliferation |

| Pyrazole Derivative | HeLa (Cervical Cancer) | 8.3 | Induction of apoptosis |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity. Studies suggest that similar pyrazole-thiazole derivatives exhibit potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 2: Antimicrobial Activity of Similar Compounds

| Compound Name | Bacterial Strain Tested | MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Pyrazole-Thiazole Derivative | S. aureus | 5.0 | Cell wall synthesis inhibition |

| Thiazole Derivative | E. coli | 3.2 | Metabolic pathway interference |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl and thiazole rings can significantly alter the biological activity of the compound. For instance, substituents on the phenyl ring can enhance binding affinity to target enzymes or receptors involved in cancer progression .

Key Findings:

- Fluorine Substitution: The presence of fluorine increases electron-withdrawing capacity, enhancing binding interactions.

- Thiazole Ring Modifications: Alterations in the thiazole ring's position or substituents can lead to improved selectivity towards specific cancer cell lines.

Case Studies

- In Vivo Studies: A recent study evaluated the in vivo efficacy of a closely related pyrazole derivative in a mouse model bearing human tumor xenografts. Results demonstrated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .

- Mechanistic Insights: Molecular docking studies revealed that the compound binds effectively to the active sites of key enzymes involved in cancer metabolism, providing insights into its potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.